N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide
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Description
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile is a compound that readily reacts with acyl iso (thio)cyanates, affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .
Synthesis Analysis
A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed. This method is based on the reaction of 2- (3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .Chemical Reactions Analysis
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso (thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : Research demonstrates methods for synthesizing derivatives related to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pivalamide. For instance, a study by Shklyaev, Gilev, and Maiorova (2009) explores the retropinacol rearrangement in the synthesis of 3,3,4-trimethyl-3,4-dihydroisoquinoline derivatives through three-component condensation involving veratrole, pivalaldehyde, and nitriles (Shklyaev, Gilev, & Maiorova, 2009). This method indicates the chemical versatility and potential for generating structurally complex molecules from simple precursors.
Catalytic Reactions and Methodologies : A study by Reddy and Mallesh (2018) developed an efficient protocol for synthesizing diversely substituted isoindolo[2,1-b]isoquinolin-5(7H)-ones via Rh(III)-catalyzed cascade annulations. This process involves C-H activation and illustrates the utility of such compounds in organic synthesis and potentially in developing pharmacologically active molecules (Reddy & Mallesh, 2018).
Potential Pharmacological Applications
- Antitumor Activity : Liu et al. (1995) synthesized and evaluated various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity, highlighting the potential of such compounds in cancer treatment. These derivatives demonstrated significant activity against L1210 leukemia in mice, suggesting the therapeutic potential of this compound derivatives in oncology (Liu, Lin, Penketh, & Sartorelli, 1995).
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-18(2,3)17(21)19-7-9-26(22,23)20-8-6-13-10-15(24-4)16(25-5)11-14(13)12-20/h10-11H,6-9,12H2,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWZFPUAOULDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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